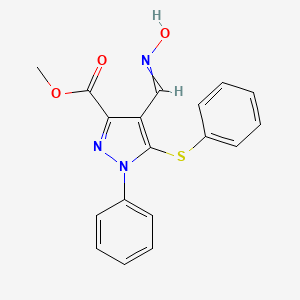
2-Bromo-5-fluorophenyl isothiocyanate
概要
説明
2-Bromo-5-fluorophenyl isothiocyanate: is an organofluorine compound with the molecular formula C7H3BrFNS and a molecular weight of 232.08 g/mol . It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively . This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-5-fluorophenyl isothiocyanate typically involves the reaction of 2-Bromo-5-fluoroaniline with thiophosgene . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the reactants . The reaction proceeds as follows:
Step 1: Dissolve 2-Bromo-5-fluoroaniline in an appropriate solvent such as dichloromethane.
Step 2: Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Step 4: Purify the product by column chromatography to obtain this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated systems for precise control of reaction conditions, such as temperature and reactant addition rates, is common in large-scale production .
化学反応の分析
Types of Reactions:
2-Bromo-5-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Electrophilic Addition: The bromine and fluorine substituents on the phenyl ring can participate in electrophilic addition reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Electrophilic Addition: Reagents such as halogens, acids, and other electrophiles are used under controlled conditions to prevent overreaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions with amines and alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
2-Bromo-5-fluorophenyl isothiocyanate has several applications in scientific research, including:
作用機序
The mechanism of action of 2-Bromo-5-fluorophenyl isothiocyanate involves its reactivity towards nucleophiles and electrophiles . The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles to form stable thiourea and thiocarbamate derivatives . The bromine and fluorine substituents on the phenyl ring can also participate in various chemical reactions, enhancing the compound’s versatility .
Molecular Targets and Pathways:
Nucleophilic Targets: Amines, alcohols, and thiols in biomolecules and synthetic compounds.
Electrophilic Pathways: Involvement in electrophilic addition reactions with various electrophiles.
類似化合物との比較
Phenyl isothiocyanate: Lacks the bromine and fluorine substituents, making it less reactive in certain chemical reactions.
2-Bromo-4-fluorophenyl isothiocyanate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2-Chloro-5-fluorophenyl isothiocyanate: Substitution of bromine with chlorine, affecting its chemical properties and reactivity.
Uniqueness:
2-Bromo-5-fluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions . This makes it a valuable compound in synthetic chemistry and scientific research .
特性
IUPAC Name |
1-bromo-4-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYALAIWRFVCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395780 | |
| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-35-3, 1027513-65-0 | |
| Record name | 1-Bromo-4-fluoro-2-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1027513-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


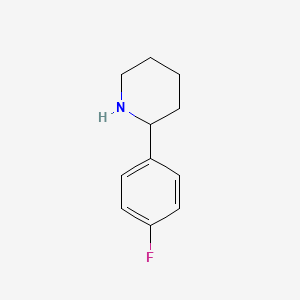

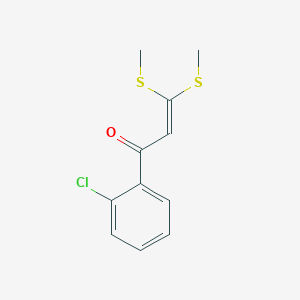
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364566.png)

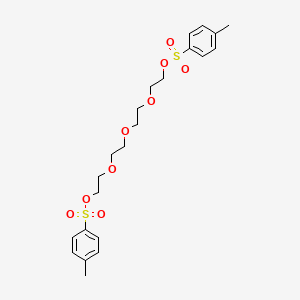
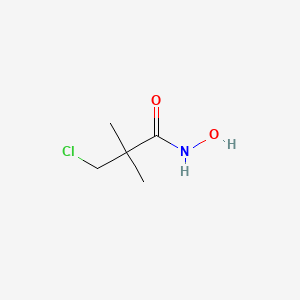
![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)

![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)

